(1-(2,3-Difluorobenzyl)cyclopropyl)methanol
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Overview
Description
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12F2O It consists of a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2,3-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,3-difluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can react at the benzylic position under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,3-difluorobenzylcyclopropylcarboxylic acid.
Reduction: Formation of 2,3-difluorobenzylcyclopropylmethane.
Substitution: Formation of 2,3-difluorobenzylcyclopropylazide or 2,3-difluorobenzylcyclopropylthiol.
Scientific Research Applications
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(2,3-Difluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The presence of the difluorobenzyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1-(2,3-Difluorobenzyl)cyclopropyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(1-(2,3-Difluorobenzyl)cyclopropyl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.
Uniqueness
(1-(2,3-Difluorobenzyl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and difluorobenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12F2O |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
[1-[(2,3-difluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12F2O/c12-9-3-1-2-8(10(9)13)6-11(7-14)4-5-11/h1-3,14H,4-7H2 |
InChI Key |
LYRGJPYGYDIDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C(=CC=C2)F)F)CO |
Origin of Product |
United States |
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